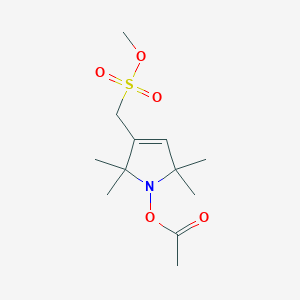
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with methoxysulfonyl and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the methoxysulfonyl and acetate groups. Key steps may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxysulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxysulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the acetate group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxysulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate involves its interaction with molecular targets through its functional groups. The methoxysulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the acetate group can undergo hydrolysis. These interactions can affect various biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate
- 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl propionate
- 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl butyrate
Uniqueness
This compound’s versatility and reactivity make it a valuable subject of study in various fields of chemistry and related sciences.
Propiedades
Fórmula molecular |
C12H21NO5S |
|---|---|
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
[3-(methoxysulfonylmethyl)-2,2,5,5-tetramethylpyrrol-1-yl] acetate |
InChI |
InChI=1S/C12H21NO5S/c1-9(14)18-13-11(2,3)7-10(12(13,4)5)8-19(15,16)17-6/h7H,8H2,1-6H3 |
Clave InChI |
JGHQBRNDSTVIJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON1C(C=C(C1(C)C)CS(=O)(=O)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


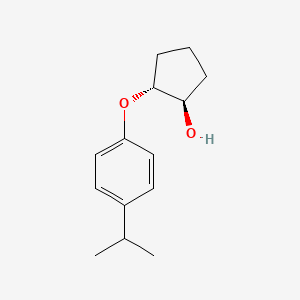





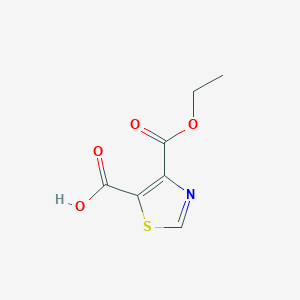
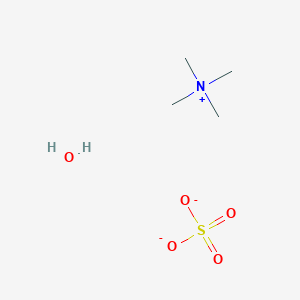
![Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13356269.png)
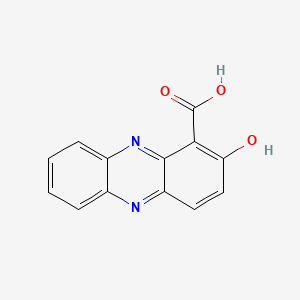
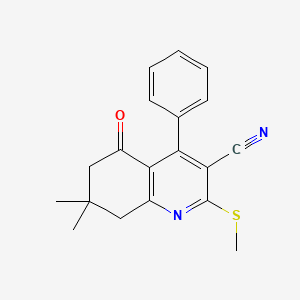
![6-(2-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356293.png)
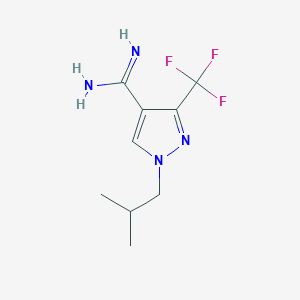
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13356315.png)
